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Fructo-oligosaccharide DP10 -

Fructo-oligosaccharide DP10

Catalog Number: EVT-1507529
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of fructo-oligosaccharide DP10 can be achieved through several methods:

  1. Enzymatic Synthesis: This is the most common method, where enzymes such as β-fructofuranosidases catalyze the transfructosylation reaction. Here, sucrose acts as the substrate, and through a series of enzymatic reactions, fructose units are transferred to produce longer chains .
  2. Microbial Fermentation: Certain microorganisms possess the ability to produce fructo-oligosaccharides naturally. For instance, bacteria like Bacillus licheniformis and Zymomonas mobilis can synthesize these compounds during fermentation processes .
  3. Chemical Synthesis: Although less common, chemical methods can also be employed to create oligosaccharides through controlled hydrolysis of polysaccharides such as inulin.

The enzymatic process involves a complex interplay of synthesis and hydrolysis reactions facilitated by the enzyme's dual activity. This results in a mixture of different oligosaccharide lengths during production .

Molecular Structure Analysis

Structure and Data

Fructo-oligosaccharide DP10 has a specific molecular structure characterized by its repeating fructose units linked together. The structure can be represented as:

Fruβ(21)Fruβ(21)Fruβ(21)Fruβ(21)Fruβ(21)Fruβ(21)Fruβ(21)Fruβ(21)Fruβ(21)αGlc\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\text{Fru}_{\beta(2\to1)}\alpha \text{Glc}

This indicates that ten fructose units are connected in a chain with one glucose unit at the end. The structural integrity and specific glycosidic linkages are crucial for its biological activity and functional properties in applications .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the formation of fructo-oligosaccharide DP10 is transfructosylation, which entails:

  • Cleavage of Glycosidic Bonds: The β-(2→1) glycosidic bonds between fructose units are formed by the action of β-fructofuranosidases.
  • Formation of New Glycosidic Bonds: Fructosyl moieties are transferred to other carbohydrates or oligosaccharides, resulting in longer chains.

These reactions occur simultaneously with hydrolysis processes where some fructooligosaccharides may revert to simpler sugars like glucose or free fructose due to enzyme activity .

Mathematical modeling has been applied to describe these reaction kinetics effectively, considering factors such as enzyme concentration, substrate availability, temperature, and pH to optimize yields during production .

Mechanism of Action

Process and Data

Fructo-oligosaccharides function primarily as prebiotics, promoting the growth of beneficial gut bacteria such as bifidobacteria. The mechanism involves:

  • Fermentation: Upon ingestion, these oligosaccharides reach the colon where they are fermented by gut microbiota.
  • Short-chain Fatty Acid Production: The fermentation process leads to the production of short-chain fatty acids, which have various health benefits including anti-inflammatory effects and improved gut health.

Research indicates that specific oligosaccharide structures may have varying degrees of efficacy in stimulating gut microbiota growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fructo-oligosaccharide DP10 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water.
  • Stability: Stable under a range of pH levels but may degrade under extreme conditions.
  • Taste: Generally sweet but less so than sucrose.
  • Hygroscopicity: Tends to absorb moisture from the environment.

These properties make fructo-oligosaccharides versatile for use in food products as sweeteners or dietary fibers without significantly altering taste profiles .

Applications

Scientific Uses

Fructo-oligosaccharide DP10 has several applications across various fields:

  1. Nutritional Supplements: Used as prebiotics to enhance gut health.
  2. Food Industry: Incorporated into functional foods for their health benefits while providing sweetness without high caloric content.
  3. Pharmaceuticals: Investigated for potential therapeutic effects on metabolic health due to their role in modulating gut microbiota.

Research continues into optimizing production methods and understanding broader health implications associated with consumption .

Structural and Chemical Characterization of Fructo-oligosaccharide DP10

Molecular Configuration and Glycosidic Linkage Patterns

Fructo-oligosaccharide DP10 (GF9) is a high-molecular-weight oligosaccharide characterized by a linear chain of nine fructose units linked via β(2→1) glycosidic bonds, terminated by a D-glucosyl unit at the non-reducing end connected through an α(1→2) linkage [1] [7]. This specific configuration—denoted chemically as Fruβ2-1[Fruβ2-1]₈αGlc—confers structural rigidity and resistance to mammalian digestive enzymes. The β-linkages create a kinked chain geometry that sterically hinders access by human amylases, rendering DP10 indigestible in the upper gastrointestinal tract [2] [4].

The terminal glucose unit serves as a molecular anchor, distinguishing inulin-derived FOS (like DP10) from transfructosylation-synthesized FOS, which may exhibit branching or mixed linkage patterns. Nuclear Overhauser Effect (NOE) studies confirm that the β(2→1) bonds generate a compact helical conformation in aqueous solutions, enhancing hydrogen bonding with water molecules and influencing solubility [4] [10].

Table 1: Structural Features of Fructo-oligosaccharide DP10

PropertyDescription
Chemical FormulaC₆₀H₁₀₂O₅₁
Molecular Weight1639.42 g/mol
Glycosidic LinkagesFructose units: β(2→1); Terminal glucose: α(1→2)
Non-Reducing EndD-glucosyl unit
Polymerization TypeLinear chain

Table 2: Glycosidic Linkage Patterns in FOS Variants

FOS TypeLinkage PatternBranchingTerminal Unit
DP10 (GF9)Exclusive β(2→1)NoneGlucose (α-configuration)
Transfructosylation FOS (e.g., GF2-4)Predominantly β(2→1), occasional β(2→6)PossibleGlucose or fructose
Inulin (native)β(2→1)NoneGlucose

Degree of Polymerization (DP) Classification and Chain Length Specificity

Degree of Polymerization (DP) defines the number of monosaccharide units in an oligosaccharide. DP10 belongs to the high-DP FOS category (DP > 9), contrasting with short-chain FOS (DP 3–5, e.g., kestose or nystose) and long-chain inulins (DP > 20) [2] [9]. DP10’s chain length directly determines its functional properties:

  • Prebiotic Specificity: Longer chains like DP10 are fermented slower by colonic microbiota than low-DP FOS, enabling sustained production of short-chain fatty acids (SCFAs) throughout the colon [9].
  • Physicochemical Behavior: Higher DP correlates with reduced solubility and increased thermal stability. DP10 dissolves optimally at 76.25 mM in water (125 mg/mL), significantly lower than DP3-5 FOS (>500 mg/mL) [1] [6].

DP classification also clarifies biosynthetic origins: DP10 is typically derived from partial enzymatic hydrolysis of inulin, whereas commercial short-chain FOS are synthesized via transfructosylation of sucrose [4] [10].

Table 3: FOS Classification by Degree of Polymerization

CategoryDP RangeExamplesPrimary Source
Short-chain FOS3–5Kestose (GF2), Nystose (GF3)Transfructosylation of sucrose
Mid-chain FOS6–9GF4, GF5Inulin hydrolysis
High-chain FOS≥10DP10 (GF9)Controlled inulin hydrolysis
Inulin10–60Native polysaccharidesPlant extraction (chicory, agave)

Spectroscopic Analysis (NMR, FTIR) for Structural Elucidation

Advanced spectroscopic techniques provide definitive evidence for DP10’s structure:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra display characteristic anomeric proton signals at δ 5.2–5.4 ppm (α-glucose H-1) and δ 4.2 ppm (β-fructose H-1). ¹³C NMR resolves glycosidic linkage patterns: β(2→1) bonds show resonances at 104–105 ppm (C-2 fructose), while the terminal glucose C-1 appears at 93 ppm [4] [10]. Two-dimensional NMR (e.g., COSY, HSQC) maps through-bond correlations, confirming the linear GF₉ configuration and excluding branching [7].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Key absorption bands include 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H stretch), and 1050 cm⁻¹ (C-O-C glycosidic bridge). The absence of peaks at 890 cm⁻¹ (indicative of α-linkages) confirms β-configuration dominance. Crystallinity is evidenced by sharp bands at 1420 cm⁻¹ and 1370 cm⁻¹ [10].
  • Purity Assessment: High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) resolves DP10 as a single peak at >90% purity, distinguishing it from lower-DP contaminants [7].

Comparative Analysis with Other FOS Variants (DP <10 vs. DP >10)

DP10’s structural attributes confer distinct functional differences compared to other FOS variants:

  • Fermentation Kinetics: Short-chain FOS (DP 3–5) undergo rapid fermentation (within 4 hours in vitro), producing abrupt SCFA bursts. DP10 exhibits delayed fermentation (peak at 12–24 hours), yielding more sustained SCFA production—particularly acetate and butyrate—which supports distal colon health [9].
  • Solubility and Viscosity: DP10’s solubility (76.25 mM) is markedly lower than DP3-5 FOS (>200 mM). This property reduces osmotic shock in food applications but increases solution viscosity, making DP10 suitable for gelling agents in functional foods [1] [6].
  • Prebiotic Selectivity: While all FOS enhance Bifidobacterium spp., DP10’s slower fermentation favors Clostridium cluster IV and Eubacterium, genera associated with butyrate production and anti-inflammatory effects [8] [9].
  • Thermal Stability: Higher DP increases decomposition temperatures. DP10 remains stable up to 200°C, unlike low-DP FOS that degrade above 150°C, enabling incorporation into baked goods [4] [10].

Table 4: Functional Properties of FOS by DP Range

PropertyDP < 5 (e.g., GF2-4)DP10 (GF9)DP > 20 (Inulin)
Fermentation RateRapid (0–4 hours)Moderate (4–12 hours)Slow (>24 hours)
SCFA ProfileHigh acetate, low butyrateBalanced acetate/propionate/butyrateDominant butyrate
Solubility (mg/mL)>500125<50
Prebiotic SpecificityBifidobacterium spp.Bifidobacterium, ClostridiumBacteroides, Roseburia
Primary SourcesEnzymatic synthesis from sucroseInulin hydrolysisNative plant inulin

Properties

Product Name

Fructo-oligosaccharide DP10

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]8-α(2-1)Glc

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